molecular formula C10H12N2O2 B1485230 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098085-05-1

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1485230
CAS No.: 2098085-05-1
M. Wt: 192.21 g/mol
InChI Key: DLQMAPLATMOCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid: is an organic compound that features a pyrazole ring substituted with a but-2-yn-1-yl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with But-2-yn-1-yl Group: The pyrazole ring is then alkylated with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Propanoic Acid Moiety: The final step involves the carboxylation of the substituted pyrazole using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triple bond in the but-2-yn-1-yl group, converting it to a double or single bond.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated pyrazoles or pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many biologically active molecules, and the presence of the but-2-yn-1-yl group can enhance the compound’s binding affinity and specificity towards biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the but-2-yn-1-yl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-5-yl]propanoic acid
  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-3-yl]propanoic acid
  • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]acetic acid

Uniqueness

3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the specific positioning of the but-2-yn-1-yl group and the propanoic acid moiety on the pyrazole ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(1-but-2-ynylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,4-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMAPLATMOCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 2
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 3
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 5
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.